molecular formula C20H20N4O3 B3988529 8-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitroquinoline

8-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitroquinoline

Cat. No. B3988529
M. Wt: 364.4 g/mol
InChI Key: VEWZYHDNCFNGAI-UHFFFAOYSA-N
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Description

“8-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitroquinoline” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also includes a methoxyphenyl group, which can contribute to the binding affinity of the molecule to various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. A detailed analysis would require computational methods such as density functional theory (DFT) and time-dependent DFT, which can provide information about the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Piperazine derivatives generally have good solubility due to the presence of the piperazine ring .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to interact with a variety of biological targets, including α1-adrenergic receptors and serotonin receptors .

Future Directions

The future directions for research on “8-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitroquinoline” would likely depend on its biological activity. Piperazine derivatives are a focus of ongoing research due to their wide range of biological activities, including antipsychotic, antidepressant, and anti-tumor activities .

properties

IUPAC Name

8-[4-(2-methoxyphenyl)piperazin-1-yl]-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-27-19-7-3-2-6-17(19)22-11-13-23(14-12-22)18-9-8-16(24(25)26)15-5-4-10-21-20(15)18/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWZYHDNCFNGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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